molecular formula C11H8F3NO2 B1445422 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone CAS No. 1386456-79-6

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone

Cat. No. B1445422
CAS RN: 1386456-79-6
M. Wt: 243.18 g/mol
InChI Key: LVUWVVFUXQNPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone, also known as 5-TFM-Indole-3-ethanone, is a heterocyclic compound that has been studied due to its potential applications in the fields of medicinal chemistry, organic synthesis, and chemical biology. The compound has been found to have various biological and physiological effects, making it a valuable research chemical.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Indole Derivatives : 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone has been used in the synthesis of various novel indole derivatives. These compounds, synthesized from 1H-indol-3-yl-methanol, showed potential for antibacterial and antifungal activities (Nagarapu & Pingili, 2014).

  • Antimicrobial Chalcone Derivatives : A study synthesized new chalcone derivatives, including those based on 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone, and evaluated them for anti-inflammatory activity. This research highlights its use in developing potential therapeutic agents (Rehman, Saini, & Kumar, 2022).

Synthesis of Bioactive Molecules

  • Development of Bioactive Indole Derivatives : Research focused on synthesizing structurally diverse bioactive indole derivatives under mild conditions, employing 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone. This underscores its role in creating novel compounds with potential biological significance (Kaur et al., 2020).

  • Quantum Mechanical Modeling for Reactivity Studies : The structural and vibrational properties of derivatives, including 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone, have been analyzed using quantum mechanical modeling. This study provides insights into the reactivity and properties of such compounds (Cataldo et al., 2014).

Anticonvulsant and Anti-inflammatory Applications

  • Exploration of Anticonvulsant Agents : Derivatives of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone have been synthesized to explore prospective anticonvulsant agents. These compounds demonstrated significant activity in tests, indicating their potential use in treating convulsions (Ahuja & Siddiqui, 2014).

  • Synthesis of Nonsteroidal Anti-inflammatory Drugs : A study involved the synthesis of 1-(1H-indol-1-yl)ethanone compounds, including derivatives of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone, for potential use as nonsteroidal anti-inflammatory drugs. These compounds were evaluated for their analgesic and anti-inflammatory activity, highlighting their therapeutic potential (Kumar et al., 2022).

properties

IUPAC Name

1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-6(16)9-5-15-10-3-2-7(4-8(9)10)17-11(12,13)14/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUWVVFUXQNPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone

Synthesis routes and methods

Procedure details

To a solution of 5-(trifluoromethoxy)-1H-indole [262593-63-5] (1.00 g, 4.97 mmol) in CH2Cl2 (20 mL), cooled to 0° C., was added dropwise diethylaluminum chloride (1M solution in hexane; 7.46 mL, 7.46 mmol), and stirring was continued for 30 min. A solution of acetyl chloride (0.532 mL, 7.46 mmol) in CH2Cl2 (20 mL) was subsequently added, and the reaction mixture was stirred at 0° C. for 1 h. A 5% aqueous citric acid solution (100 mL) was then added at 0° C., and the mixture was stirred for 15 min at RT. The mixture (two phases) was filtered, and the precipitate was dried at 50° C. in vacuo for 1 h to afford the title compound. Beige solid. MS: 244.0 [M+H]+; tR (HPLC conditions c): 4.60 min. The material thus obtained was used directly in the next step without further purification
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step Two
Quantity
0.532 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone
Reactant of Route 5
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.